

Application Note: Two-Photon Excitation Microscopy of Calcium Crimson

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium crimson*

Cat. No.: *B163299*

[Get Quote](#)

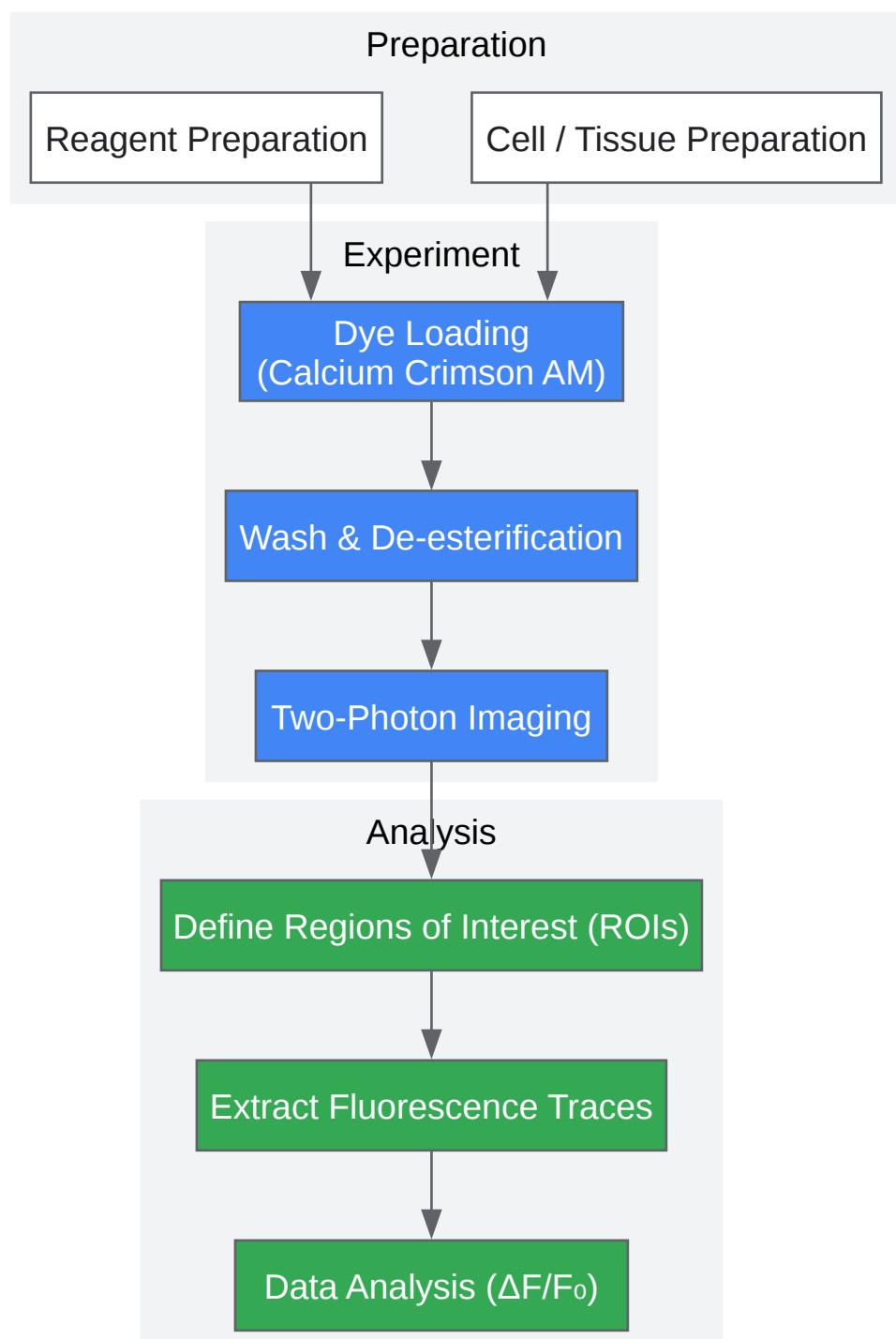
Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Crimson is a fluorescent calcium indicator derived from Texas Red, designed for detecting intracellular calcium (Ca^{2+}) dynamics. Its long-wavelength excitation and emission properties make it particularly well-suited for applications where cellular autofluorescence is a concern^{[1][2][3]}. In two-photon laser scanning microscopy (2PLSM), the use of red-shifted indicators like **Calcium Crimson** can facilitate deeper tissue imaging by reducing light scattering^{[4][5]}. This indicator exhibits a significant increase in fluorescence emission intensity upon binding to Ca^{2+} with minimal wavelength shift^{[2][6]}. It is more photostable than earlier indicators like fluo-3 and Calcium Green, making it a robust choice for time-lapse imaging experiments^{[2][3]}. **Calcium Crimson** can be loaded into cells as a membrane-permeant acetoxyethyl (AM) ester, which is then cleaved by intracellular esterases to trap the active indicator in the cytosol^{[2][3]}.

Properties of Calcium Crimson

The spectral and chemical properties of **Calcium Crimson** are critical for designing successful two-photon imaging experiments. While specific two-photon absorption cross-section data in Göppert-Mayer (GM) units is not readily available, the overall characteristics make it a valuable tool for monitoring calcium signaling.


Property	Value	Notes
1-Photon Excitation Max (Ca ²⁺ -bound)	~589 nm[7]	Based on a Texas Red fluorophore[1][6].
1-Photon Emission Max (Ca ²⁺ -bound)	~609 - 615 nm[1][7]	Long-wavelength emission minimizes interference from cellular autofluorescence[1].
Two-Photon Excitation Profile	Peak observed around 1100 nm[8]	Broad absorption curves are typical for two-photon excitation[1].
Ca ²⁺ Dissociation Constant (Kd)	~185 nM (in vitro)[1]	Affinity is dependent on temperature and pH. Kd is ~269 nM at pH 7.40 and ~204 nM at 39.7°C[9].
Reported Applications	Neuronal Ca ²⁺ influx, deep tissue imaging[3][4]	Suitable for visualizing Ca ²⁺ transients in various cell types.
Common Issues	Potential for subcellular compartmentalization[1]	A known characteristic of some rhodamine-like dyes.

Experimental Protocols & Workflows

Successful imaging with **Calcium Crimson** requires careful sample preparation and optimization of imaging parameters.

General Experimental Workflow

The overall process from sample preparation to data analysis follows a standardized workflow. Proper dye loading and instrument setup are crucial for acquiring high-quality data.

[Click to download full resolution via product page](#)

Figure 1. General workflow for two-photon calcium imaging.

Reagent Preparation

- **Calcium Crimson AM Stock Solution:**

- Prepare a 1-5 mM stock solution of **Calcium Crimson** AM in anhydrous dimethyl sulfoxide (DMSO).
- Vortex thoroughly to ensure complete dissolution.
- Aliquot into small volumes (e.g., 10-20 μ L) to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

- **Pluronic F-127 Solution:**

- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid the dispersion of the AM ester in aqueous loading buffer[10].

- **Probenecid Stock Solution (Optional):**

- Prepare a 100-250 mM stock solution of probenecid in a basic solution (e.g., 1 M NaOH) and adjust the pH to ~7.4. Probenecid is an organic anion-transport inhibitor that can reduce leakage of the de-esterified indicator from the cells[10].

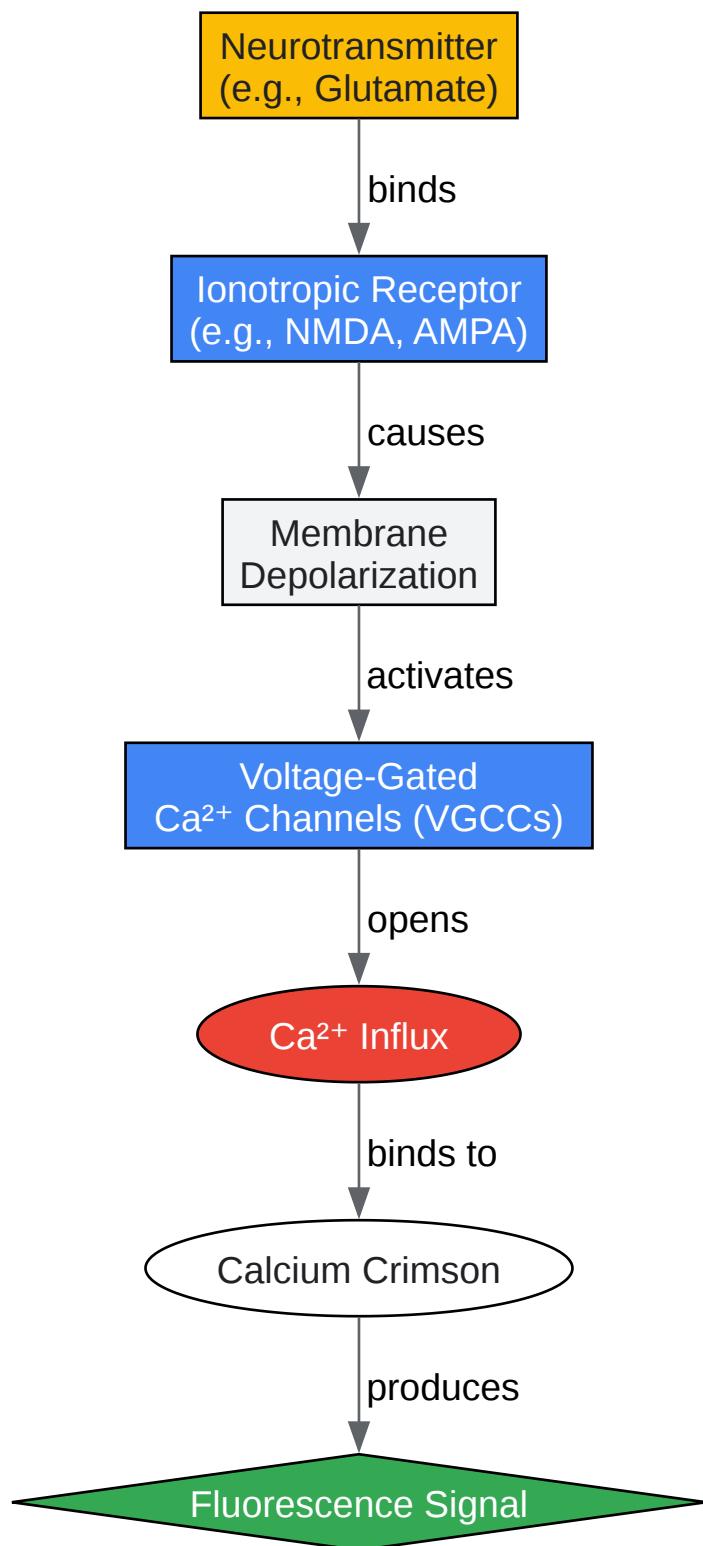
Cell Loading Protocol (Cultured Cells)

This protocol is a general guideline for loading adherent or suspension cells with **Calcium Crimson** AM. Optimization of dye concentration and incubation time is recommended for each cell type.

- **Prepare Loading Buffer:** Dilute the **Calcium Crimson** AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS, or Ringer's solution) to a final concentration of 1-5 μ M[10].
- **Add Pluronic F-127:** To aid dye solubilization, mix the **Calcium Crimson** AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer. This makes the final Pluronic concentration approximately 0.02%[10].
- **Add Probenecid (Optional):** If dye leakage is an issue, add probenecid to the loading buffer at a final concentration of 1-2.5 mM[10].

- Cell Loading:
 - For adherent cells, replace the culture medium with the final loading buffer.
 - For suspension cells, pellet the cells and resuspend them in the final loading buffer.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light[10][11]. Lowering the incubation temperature (e.g., to 22-25°C) may reduce subcellular compartmentalization[10].
- Wash and De-esterification:
 - After loading, wash the cells 2-3 times with fresh, warm physiological buffer to remove excess extracellular dye.
 - Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases[11].
- Imaging: The cells are now ready for imaging. Maintain the sample in physiological buffer during the experiment.

Tissue Loading Protocol (Multicell Bolus Loading)


For ex vivo brain slices or in vivo imaging, multicell bolus loading (MCBL) is an effective technique[12].

- Prepare Dye Solution: Prepare a solution of **Calcium Crimson** AM in DMSO with 20% Pluronic F-127. Dilute this into an artificial cerebrospinal fluid (aCSF) to the final desired concentration.
- Micropipette Loading: Load the dye solution into a glass micropipette.
- Targeted Injection: Under visual guidance (e.g., two-photon microscope), insert the micropipette into the tissue region of interest.
- Pressure Ejection: Apply a brief pulse of pressure to eject a small bolus of the dye into the extracellular space[12].

- Diffusion and Loading: Allow 30-60 minutes for the dye to diffuse into the surrounding cells and for intracellular de-esterification to occur before commencing imaging[12].

Application Example: Visualizing Neuronal Calcium Signaling

Calcium Crimson is an excellent tool for monitoring Ca^{2+} dynamics during neuronal activity. A common application is to visualize the Ca^{2+} influx that occurs following neurotransmitter binding and subsequent depolarization or second messenger signaling.

[Click to download full resolution via product page](#)

Figure 2. Simplified pathway of glutamate-induced neuronal calcium influx.

In this pathway, the binding of a neurotransmitter like glutamate to its postsynaptic receptors leads to membrane depolarization. This change in voltage activates voltage-gated calcium channels, resulting in a rapid influx of Ca^{2+} into the neuron. The increase in intracellular Ca^{2+} is detected by **Calcium Crimson**, which binds to the free Ca^{2+} and produces a measurable increase in fluorescence. This change in fluorescence ($\Delta F/F_0$) serves as a direct proxy for neuronal activity.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Fluorescence Signal	Incomplete de-esterification. Low dye loading concentration. Photobleaching.	Ensure a 30-minute post-wash incubation for de-esterification. Empirically determine the optimal dye concentration (1-10 μM range)[11]. Reduce laser power or scan time.
Rapid Signal Loss / Dye Leakage	Active export of the dye by organic anion transporters in the cell membrane.	Add an anion-transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers[10].
High Background Fluorescence	Incomplete removal of extracellular dye.	Ensure thorough washing (2-3 times) after the loading step.
Patchy or Punctate Staining	Subcellular compartmentalization of the dye (e.g., in mitochondria)[1].	Reduce the loading temperature (e.g., room temperature instead of 37°C) and minimize incubation time[10].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca²⁺ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fluorescent Ca²⁺ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Deep Two-Photon Imaging In Vivo with a Red-Shifted Calcium Indicator | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Spectrum [Calcium Crimson (calcium bound)] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium binding to fluorescent calcium indicators: calcium green, calcium orange and calcium crimson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bu.edu [bu.edu]
- 12. web.math.princeton.edu [web.math.princeton.edu]
- To cite this document: BenchChem. [Application Note: Two-Photon Excitation Microscopy of Calcium Crimson]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163299#two-photon-excitation-microscopy-of-calcium-crimson]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com